molecular formula C20H21N3OS2 B4020598 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide

Cat. No. B4020598
M. Wt: 383.5 g/mol
InChI Key: JJEWTCPMSXNAKY-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their varied chemical and physical properties. Its structure suggests potential applications in various fields of chemistry and pharmacology, given the presence of a thiadiazole ring, a common motif in molecules with significant biological activity.

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as the mentioned compound, involves strategic chemical reactions aiming at incorporating the thiadiazole ring alongside other functional groups to achieve the desired structure. A study by Huicheng Wang et al. (2010) demonstrates the synthesis of related N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, highlighting methods that could be adapted for the synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide (Wang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms within the molecule and its electronic structure. For thiadiazole derivatives, the molecular structure significantly impacts their chemical reactivity and physical properties. Boechat et al. (2011) analyzed structures of similar thiadiazole compounds, revealing insights into the molecular geometry and intermolecular interactions that could apply to our compound of interest (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole compounds are known for their versatility in chemical reactions, including substitution and addition reactions, which can modify their chemical properties significantly. The synthesis and characterization of related thiadiazole derivatives as detailed by Yu et al. (2014) provide a basis for understanding the chemical behavior of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide (Yu et al., 2014).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are influenced by its molecular structure. Studies on thiadiazole derivatives offer insights into how the specific arrangement of functional groups affects these properties, guiding the prediction and optimization of the physical properties for our compound.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of the compound in chemical syntheses and as intermediates in pharmaceuticals. The research conducted by Gautam et al. (2013) on thiadiazole derivatives sheds light on the electronic structure and potential reactivity pathways relevant to our compound of interest (Gautam et al., 2013).

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-14(2)13-17-22-23-20(26-17)21-19(24)18(15-9-5-3-6-10-15)25-16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEWTCPMSXNAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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